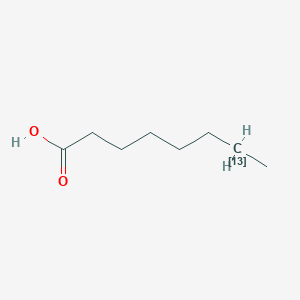

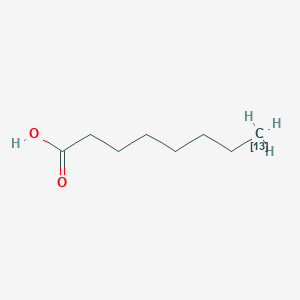

(713C)octanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

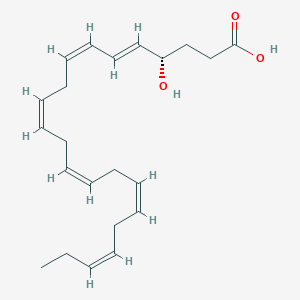

Octanoic acid: caprylic acid , is a saturated fatty acid with the chemical formula CH₃(CH₂)₆COOH . It is an eight-carbon compound, hence the prefix “octa” in its name. In its pure form, octanoic acid is a colorless liquid that is slightly soluble in water but very soluble in organic solvents. It has a characteristic strong, unpleasant odor and is a weak acid in terms of its dissociation in water, but it is stronger than acetic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Oxidation of Octanal: Octanoic acid can be synthesized by the oxidation of octanal using oxidizing agents such as potassium permanganate or nitric acid.

N-Hexylmalonic Acid Method: This method involves the synthesis of octanoic acid from N-hexylmalonic acid.

Oxidative Dehydrogenation of N-Octanol: Octanoic acid can also be prepared by the oxidative dehydrogenation of N-octanol.

Industrial Production Methods:

Oxidation of Alkenes or Organometallic Compounds: Industrially, octanoic acid is produced by the oxidation of the corresponding alkene or organometallic compounds using suitable oxidizing agents.

Extraction from Plant and Animal Fats and Oils: A more prominent source of octanoic acid is its extraction from plant and animal fats and oils.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Octanoic acid can undergo oxidation reactions to form various products, including carbon dioxide and water.

Reduction: It can be reduced to form octanol.

Substitution: Octanoic acid can participate in substitution reactions, such as the formation of esters when reacted with alcohols.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, nitric acid, and molecular oxygen are commonly used oxidizing agents.

Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.

Substitution Reactions: Alcohols in the presence of acid catalysts can be used for esterification reactions.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Octanol.

Substitution: Esters of octanoic acid.

Applications De Recherche Scientifique

Chemistry:

- Octanoic acid is used in the production of esters, which are incorporated in perfumes and dyes .

- It is an intermediate in the chemical synthesis of chlorinated octanoic acids, which are used in the production of PVC heat stabilizers .

Biology:

- Octanoic acid has been shown to have antimicrobial properties, making it effective against harmful bacteria and yeast such as Candida albicans .

Medicine:

- It is used as a dietary supplement and is considered a medium-chain triglyceride (MCT). It has been used to induce ketosis in epileptic patients to reduce the frequency and severity of seizures .

Industry:

Mécanisme D'action

Octanoic acid exerts its effects through several mechanisms:

Antimicrobial Action: It disrupts the cell membranes of bacteria and yeast, leading to cell lysis and death.

Induction of Ketosis: As a medium-chain triglyceride, octanoic acid is rapidly metabolized in the liver to produce ketone bodies, which can be used as an alternative energy source by the brain and other tissues.

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Octanoic acid activates PPARα, which plays a role in the regulation of lipid metabolism.

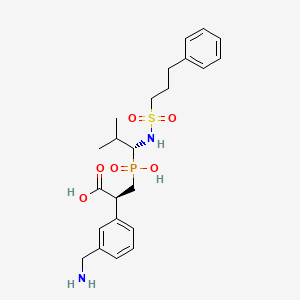

Comparaison Avec Des Composés Similaires

Heptanoic Acid (C7H14O2): A seven-carbon fatty acid with similar properties but a shorter carbon chain.

Nonanoic Acid (C9H18O2): A nine-carbon fatty acid with similar properties but a longer carbon chain.

Caproic Acid (C6H12O2): A six-carbon fatty acid with similar properties but a shorter carbon chain.

Uniqueness of Octanoic Acid:

- Octanoic acid has a unique balance of hydrophobic and hydrophilic properties due to its eight-carbon chain, making it more soluble in organic solvents compared to shorter-chain fatty acids like caproic acid .

- Its antimicrobial properties are more pronounced compared to heptanoic acid and nonanoic acid .

- Octanoic acid is more effective in inducing ketosis compared to longer-chain fatty acids due to its rapid metabolism in the liver .

Propriétés

Numéro CAS |

287111-23-3 |

|---|---|

Formule moléculaire |

C8H16O2 |

Poids moléculaire |

145.20 g/mol |

Nom IUPAC |

(713C)octanoic acid |

InChI |

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i2+1 |

Clé InChI |

WWZKQHOCKIZLMA-VQEHIDDOSA-N |

SMILES isomérique |

C[13CH2]CCCCCC(=O)O |

Impuretés |

hexanoic acid; heptanoic acid; nonanoic acid; decanoic acid; valproic acid; methyl octanoate; ethyl octanoate; methyl decanoate; undecan-2-one; 5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone) |

SMILES canonique |

CCCCCCCC(=O)O |

Point d'ébullition |

463.5 °F at 760 mmHg (NTP, 1992) 239 °C |

Color/Form |

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD Colorless Oily liquid |

Densité |

0.91 (USCG, 1999) - Less dense than water; will float 0.910 at 20 °C/4 °C 0.91 |

Point d'éclair |

230 °F (NTP, 1992) 270 °F 130 °C (open cup) 270 °F. |

melting_point |

61 to 62 °F (NTP, 1992) 16.5 °C |

Description physique |

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue. Liquid Liquid; Liquid, Other Solid Colorless to light yellow liquid with a mild odor; Insoluble in water; [CAMEO] May solidify when used or stored below room temperature; [CHEMINFO] colourless, oily liquid/slight, unpleasant odou |

Numéros CAS associés |

15696-43-2 (unspecified lead salt) 16577-52-9 (lithium salt) 18312-04-4 (unspecified zirconium salt) 1912-83-0 (tin(+2) salt) 1984-06-1 (hydrochloride salt) 20195-23-7 (unspecified chromium salt) 20543-04-8 (unspecified copper salt) 2191-10-8 (cadmium salt) 3130-28-7 (iron(+3) salt) 3890-89-9 (copper(+2) salt) 4696-54-2 (barium salt) 4995-91-9 (nickel(+2) salt) 5206-47-3 (zirconium(+4) salt) 557-09-5 (zinc salt) 5972-76-9 (ammonium salt) 6028-57-5 (aluminum salt) 60903-69-7 (La(+3) salt) 6107-56-8 (calcium salt) 6427-90-3 (chromium(+2) salt) 6535-19-9 (unspecified manganese salt) 6535-20-2 (unspecified iron salt) 6700-85-2 (cobalt salt) 67816-08-4 (Ir(+3) salt) 68957-64-2 (Ru(+3) salt) 7319-86-0 (lead(+2) salt) 7435-02-1 (unspecified Ce salt) 764-71-6 (potassium salt) |

Solubilité |

less than 1 mg/mL at 64 °F (NTP, 1992) Very slightly sol in water (0.068 g/100 g at 20 °C); freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid Miscible in ethanol, chloroform, acetonitrile In water 789 mg/L at 30 °C 0.789 mg/mL slightly soluble in water; soluble in most organic solvents |

Pression de vapeur |

1 mmHg at 198.1 °F ; 5 mmHg at 237.4 °F; 760 mmHg at 459.5 °F (NTP, 1992) 0.00371 [mmHg] VP: 1 MM HG AT 78.0 °C 3.71X10-3 mm Hg at 25 °C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid](/img/structure/B10758980.png)

![4-(6-{[(1r)-1-(Hydroxymethyl)propyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzoic Acid](/img/structure/B10759003.png)

![N7-Butyl-N2-(5-chloro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-A]pyrimidine-2,7-diamine](/img/structure/B10759012.png)

![(2s,3s)-3-Amino-4-[(3s)-3-Fluoropyrrolidin-1-Yl]-N,N-Dimethyl-4-Oxo-2-(Trans-4-[1,2,4]triazolo[1,5-A]pyridin-5-Ylcyclohexyl)butanamide](/img/structure/B10759016.png)

![Methyl (1r,2s)-2-(Hydroxycarbamoyl)-1-{4-[(2-Methylquinolin-4-Yl)methoxy]benzyl}cyclopropanecarboxylate](/img/structure/B10759024.png)

![(2s)-1-(6h-Indol-3-Yl)-3-{[5-(7h-Pyrazolo[3,4-C]pyridin-5-Yl)pyridin-3-Yl]oxy}propan-2-Amine](/img/structure/B10759027.png)

![4-({4-[(4-Aminobut-2-ynyl)oxy]phenyl}sulfonyl)-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B10759033.png)

![(2R,3S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10759058.png)